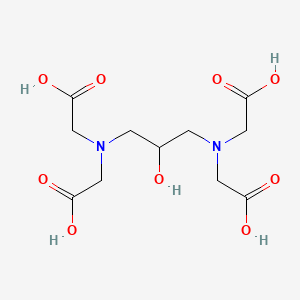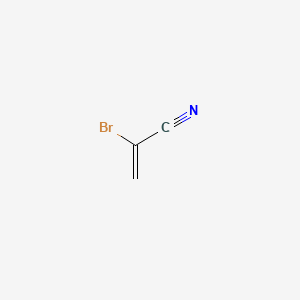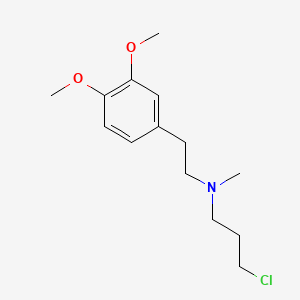
DHPTA
描述
DHPTA is a complexing agent that has been studied for its interactions with heavy lanthanides such as Tb3+, Ho3+, and Lu3+ in aqueous solutions . It forms complexes with these lanthanides, which have different degrees of deprotonation .
Synthesis Analysis
The synthesis of this compound has been carried out and studied using techniques such as IR spectroscopy and X-ray diffraction analysis .Molecular Structure Analysis
This compound has a total of 40 atoms, including 18 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 9 Oxygen atoms . It contains 39 bonds in total, including 21 non-H bonds, 4 multiple bonds, 12 rotatable bonds, 4 double bonds, 4 carboxylic acids (aliphatic), 2 tertiary amines (aliphatic), 5 hydroxyl groups, and 1 secondary alcohol .Chemical Reactions Analysis
In aqueous solutions, this compound forms complexes with heavy lanthanides (Tb3+, Ho3+, and Lu3+). The results identified three 1:1 Ln/DHPTA complexes with different degrees of deprotonation .科学研究应用
与重镧系元素的络合
DHPTA 由于其形成重镧系元素络合物的能力而备受关注,这些重镧系元素包括铽 (Tb3+)、钬 (Ho3+) 和镥 (Lu3+)。这些络合物在核医学领域具有重要意义,尤其是在诊断和治疗方面 。this compound 强烈的螯合特性使其适合用于创建与放射性核素的稳定络合物。
核医学和放射性药物
在核医学中,this compound 类似物用作放射性药物的双功能螯合剂。它们特别适用于用镥-177 标记,镥-177 是一种治疗性放射性核素,具有适度的半衰期,使其成为癌症治疗中静脉注射的理想选择 。this compound 的螯合强度确保了放射性粒子安全地传递到目标细胞。
发光光谱学
This compound 与镧系元素的络合物的研究也促进了发光光谱学的进步。这种应用对于理解镧系元素的电子结构和开发新的发光材料至关重要 。this compound 形成稳定络合物的能力允许进行详细的光谱分析。
电位法和分光光度法
This compound 用于电位法和分光光度法研究其络合物的热力学平衡。这对分析化学具有重要意义,在分析化学中,准确测量离子浓度至关重要 。this compound 的多功能性提高了这些技术的精度。
磁共振成像 (MRI) 造影剂
This compound 的螯合特性使其成为开发MRI 造影剂的候选物质。它与金属离子的结合能力可以提高 MRI 图像的对比度,有助于诊断各种疾病 .
农业:植物育种中的双单倍体
虽然与 this compound 没有直接关系,但缩略词“DH”通常与植物育种中的“双单倍体”相关联。双单倍体用于在植物遗传学中快速实现纯合性,这对于开发新的作物品种至关重要 。这种应用在农业研究和发展中至关重要。
数据科学和生物信息学
虽然 this compound 本身可能没有直接参与,但数据科学和生物信息学的原理应用于分析复杂的数据集,例如来自涉及 this compound 及其应用的研究的数据集。这些领域利用计算工具来理解生物数据,并且在设计实验和解释结果方面可能至关重要 .
作用机制
Target of Action
The primary targets of 1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic Acid (DHPTA) are heavy lanthanide elements, specifically Terbium (Tb3+), Holmium (Ho3+), and Lutetium (Lu3+) . These elements play a crucial role in various biochemical processes and are often used in nuclear medicine .
Mode of Action
1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic Acid (this compound) interacts with its targets by forming complexes with them. The alkoxide form of the this compound hydroxyl group directly binds to the lanthanide atom, forming a highly strong chelation . This interaction results in the formation of three 1:1 Ln/DHPTA complexes with different degrees of deprotonation .
Biochemical Pathways
The interaction of 1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic Acid (this compound) with lanthanide elements affects the thermodynamic equilibria of these elements in aqueous solution . This can influence various biochemical pathways, particularly those involving the transport and utilization of these elements.
Pharmacokinetics
The pharmacokinetics of 1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic Acid (this compound) are influenced by its ability to form strong chelates with lanthanide elements. This chelation can affect the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, potentially enhancing its bioavailability .
Result of Action
The result of the action of 1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic Acid (this compound) is the formation of stable complexes with lanthanide elements . These complexes can exist in different forms, including a dimeric or polymeric complex in solution .
Action Environment
The action of 1,3-Diamino-2-hydroxypropane-N,N,N’,N’-tetraacetic Acid (this compound) is influenced by environmental factors such as pH. This compound can directly combine with lanthanide elements to form a strong chelating effect in aqueous solution with a pH of 2.0-7.0 . This suggests that the efficacy and stability of this compound can be affected by the acidity or alkalinity of its environment.
属性
IUPAC Name |
2-[[3-[bis(carboxymethyl)amino]-2-hydroxypropyl]-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O9/c14-7(1-12(3-8(15)16)4-9(17)18)2-13(5-10(19)20)6-11(21)22/h7,14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMDDFRYORANCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN(CC(=O)O)CC(=O)O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044653 | |
| Record name | Diaminopropanol tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Aldrich MSDS] | |
| Record name | Diaminopropanol tetraacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10548 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3148-72-9 | |
| Record name | 1,3-Diamino-2-hydroxypropane-N,N′,N′′,N′′′-tetraacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3148-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diaminopropanol tetraacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003148729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diaminopropanol tetraacetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12362 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DHPTA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N,N'-(2-hydroxy-1,3-propanediyl)bis[N-(carboxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diaminopropanol tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxytrimethylenediaminetetra(acetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAMINOHYDROXYPROPANETETRAACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/949B9ZMO7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dhpta interact with metal ions? What are the structural characteristics of these complexes?
A1: this compound acts as a heptadentate ligand, meaning it can bind to a metal ion through seven donor atoms: two amine nitrogens, one alkoxide oxygen, and four carboxylate oxygens [, , ]. This leads to the formation of highly stable chelate complexes. The exact structure of the complex depends on the metal ion and other ligands present. For instance, dinuclear zirconium(IV) complexes with this compound adopt a distorted triangulated dodecahedral geometry around each zirconium ion, bridged by two alkoxide groups from this compound [].
Q2: this compound complexes with ruthenium have been investigated as models for iron-oxo proteins. What insights have these studies provided?
A2: Researchers have synthesized and characterized various (μ-alkoxo)bis(μ-carboxylato)diruthenium complexes with this compound as a bridging ligand [, , ]. These complexes exhibit strong antiferromagnetic coupling between the two ruthenium(III) centers [, ]. Electrochemical studies revealed that these complexes undergo two one-electron reductions, forming stable mixed-valence species (Ru(II)Ru(III) and Ru(II)Ru(II)) [, ]. The large separation between the successive redox potentials indicates the stability of these mixed-valence states.
Q3: What is the significance of the mixed-valence states observed in diruthenium-Dhpta complexes?
A3: The mixed-valence states, particularly the Ru(II)Ru(III) species, are of interest due to their potential for intervalence charge transfer (IT) transitions. These transitions give rise to characteristic absorption bands in the near-IR region, providing insights into the electronic coupling between the metal centers []. Analysis of these IT bands using Hush theory allows for the estimation of electronic coupling parameters, offering valuable information about the extent of delocalization in the mixed-valence system.
Q4: What unique structural features have been observed in tetranuclear iron(III) complexes with this compound?
A4: Tetranuclear iron(III) complexes with this compound showcase interesting structural motifs. For example, a complex containing L-alanine bridges exhibits an unprecedented (Fe4(O2H))9+ core []. Another complex features a planar (µ-oxo)(µ-hydroxo)bis(µ-alkoxo)bis(µ-carboxylato)tetrairon(III) core where two dinuclear iron(III) units are bridged by a unique (O–H–O)3– unit []. These diverse structures highlight the ability of this compound to facilitate the formation of polynuclear metal clusters with potentially interesting magnetic properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















